2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole
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Overview
Description
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is a chemical compound with a complex structure that includes a benzimidazole ring substituted with hydroxyethylamino and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole typically involves the reaction of 1,6,7-trimethylbenzimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitrobenzimidazoles, halobenzimidazoles.
Scientific Research Applications
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzimidazole ring can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethylamino)ethanol
- 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrile
- 2-(2-Hydroxyethylamino)quinoline-2,4-dione
Uniqueness
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is unique due to the presence of both hydroxyethylamino and trimethyl groups on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
480439-10-9 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[(1,5,6-trimethylbenzimidazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H17N3O/c1-8-6-10-11(7-9(8)2)15(3)12(14-10)13-4-5-16/h6-7,16H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
QNIBULVWNKYKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NCCO)C |
Origin of Product |
United States |
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